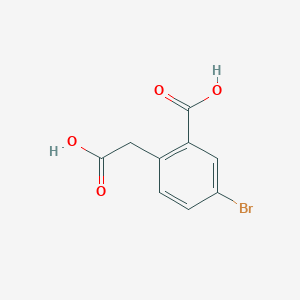

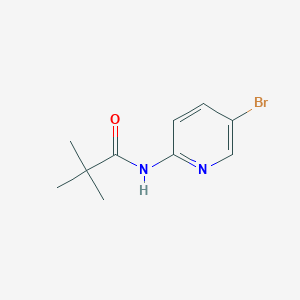

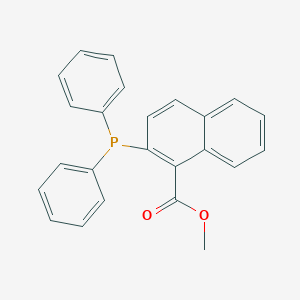

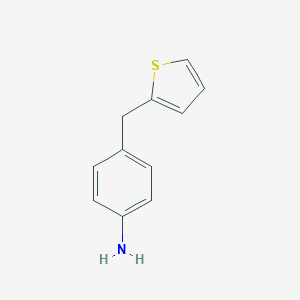

![molecular formula C7H6BrN3 B180037 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 116855-03-9](/img/structure/B180037.png)

3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been studied for their potential as TRK inhibitors . TRKs (Tropomyosin receptor kinases) are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved through various methods . These methods are systematized according to the method to assemble the pyrazolopyridine system . The synthetic strategies and approaches to these derivatives have been reported extensively from 2017 to 2021 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C7H6BrN3 .

Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-b]pyridine derivatives are diverse and depend on the specific derivative and reaction conditions . The reactions are systematized according to the method to assemble the pyrazolopyridine system .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 212.05 . It is a solid at room temperature .

Scientific Research Applications

Kinase Inhibitors

Pyrazolo[3,4-b]pyridine has been identified as a versatile scaffold in the design of kinase inhibitors. Its ability to interact with kinases via multiple binding modes makes it a key element in the development of inhibitors targeting a broad range of kinase activities. This scaffold typically binds to the hinge region of the kinase, enabling the formation of additional interactions within the kinase pocket which enhance potency and selectivity. The pyrazolo[3,4-b]pyridine structure is advantageous for creating kinase inhibitors due to its synthetic flexibility and potential to achieve multiple kinase binding modes, indicating its significant role in therapeutic patent applications (Wenglowsky, 2013).

Heterocyclic N-oxide Molecules

The synthesis and chemistry of heterocyclic N-oxide derivatives, including pyrazolo[3,4-b]pyridine, have demonstrated their usefulness as versatile synthetic intermediates with significant biological importance. These compounds have been employed in various advanced chemistry and drug development investigations due to their potential in organic synthesis, catalysis, and medicinal applications. The diversity of heterocyclic N-oxide molecules, particularly those derived from pyrazolo[3,4-b]pyridine, underscores their importance in the design of metal complexes, catalysts, and drugs with anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Spin Crossover Active Iron(II) Complexes

The compound also plays a critical role in the synthesis and magnetic properties study of iron(II) spin crossover active complexes. These complexes are of significant interest due to their potential applications in molecular switches and sensors. The versatility of pyrazolo[3,4-b]pyridine in forming complexes with iron(II) that exhibit spin crossover (SCO) behavior highlights its importance in materials science and coordination chemistry (Olguín & Brooker, 2011).

Organic Synthesis and Medicinal Applications

Moreover, the structural framework of pyrazolo[3,4-b]pyridine is utilized in organic synthesis and catalysis, demonstrating a wide range of medicinal applications. Its incorporation into various drug development processes emphasizes its value in creating compounds with significant biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The exploration of this scaffold in drug discovery projects indicates its broad applicability and potential for developing new therapeutic agents (Cherukupalli et al., 2017).

Mechanism of Action

Target of Action

Pyrazolo[3,4-b]pyridines, the class of compounds to which it belongs, have been associated with a wide range of biological activities .

Mode of Action

It is known that pyrazolo[3,4-b]pyridines can interact with various biological targets due to their structural similarity to purine bases adenine and guanine .

Result of Action

Related compounds have shown inhibitory activity in various biological assays .

Future Directions

The future directions in the study of pyrazolo[3,4-b]pyridine derivatives, including “3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine”, involve further exploration of their potential as TRK inhibitors . This includes the development of more potent and selective inhibitors, as well as the investigation of their potential applications in the treatment of various cancers .

properties

IUPAC Name |

3-bromo-1-methylpyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-11-7-5(6(8)10-11)3-2-4-9-7/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVDWIHGOGVWCCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)C(=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10299004 |

Source

|

| Record name | 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116855-03-9 |

Source

|

| Record name | 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

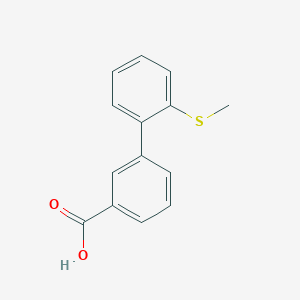

![N-[[4-(trifluoromethyl)phenyl]methyl]-Formamide](/img/structure/B179959.png)